molecular formula C9H8N2O B3219695 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190319-89-1

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3219695
CAS No.: 1190319-89-1
M. Wt: 160.17 g/mol
InChI Key: CLIXSTVUBLRQOY-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolo[2,3-c]pyridine core, followed by functionalization to introduce the methyl and aldehyde groups .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, bromination using bromine in acetic acid.

Major Products:

    Oxidation: 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

    Reduction: 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol.

    Substitution: 3-Nitro-4-methyl-1H-pyrrolo[2,3-c]pyridine, 3-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine.

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell proliferation, migration, and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable lead compound in anticancer drug discovery .

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXSTVUBLRQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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